molecular formula C25H19F3N4OS B10797816 2-(N-[(5Z)-5-[[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]anilino)acetonitrile

2-(N-[(5Z)-5-[[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]anilino)acetonitrile

Cat. No.: B10797816
M. Wt: 480.5 g/mol
InChI Key: ZNJGLEUSFVBSML-JCMHNJIXSA-N
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Description

OSM-S-42 is a compound that belongs to the aminothienopyrimidine series. . This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-42 involves the construction of the thienopyrimidine scaffold. . This method has been found to be synthetically tractable, maintaining workable yields of around 50%.

Industrial Production Methods: While specific industrial production methods for OSM-S-42 are not detailed, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure higher yields and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions: OSM-S-42 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the thienopyrimidine scaffold.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

OSM-S-42 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-42 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS). This enzyme is crucial for protein synthesis in the malaria parasite. OSM-S-42 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity and leading to the inhibition of protein translation . This mechanism is highly selective for the parasite enzyme, with minimal effects on the human counterpart.

Comparison with Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.

    TCMDC-135294: A structurally related compound identified in the same screening process.

Comparison: OSM-S-42 is unique in its specific inhibition of PfAsnRS, which distinguishes it from other similar compounds. While OSM-S-106 and TCMDC-135294 also exhibit antimalarial activity, OSM-S-42’s mechanism of action and selectivity make it a promising candidate for further development .

Properties

Molecular Formula

C25H19F3N4OS

Molecular Weight

480.5 g/mol

IUPAC Name

2-(N-[(5Z)-5-[[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]anilino)acetonitrile

InChI

InChI=1S/C25H19F3N4OS/c1-16-14-18(17(2)32(16)21-10-8-19(9-11-21)25(26,27)28)15-22-23(33)30-24(34-22)31(13-12-29)20-6-4-3-5-7-20/h3-11,14-15H,13H2,1-2H3/b22-15-

InChI Key

ZNJGLEUSFVBSML-JCMHNJIXSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(F)(F)F)C)/C=C\3/C(=O)N=C(S3)N(CC#N)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(F)(F)F)C)C=C3C(=O)N=C(S3)N(CC#N)C4=CC=CC=C4

Origin of Product

United States

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